An In-depth Technical Guide to 2-Thiophen-2-yl-quinoline-4-carboxylic acid: Core Properties and Therapeutic Potential
An In-depth Technical Guide to 2-Thiophen-2-yl-quinoline-4-carboxylic acid: Core Properties and Therapeutic Potential
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological applications of 2-Thiophen-2-yl-quinoline-4-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge and offers insights into the therapeutic promise of this heterocyclic scaffold.
Introduction: The Quinoline-4-Carboxylic Acid Moiety in Drug Discovery
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The 4-carboxylic acid substitution, in particular, often enhances the pharmacological profile of these compounds. The introduction of a thiophene ring at the 2-position of the quinoline nucleus creates 2-Thiophen-2-yl-quinoline-4-carboxylic acid, a molecule of significant interest for its potential to interact with various biological targets and serve as a key building block for more complex therapeutic agents.[3]
Physicochemical and Structural Properties
2-Thiophen-2-yl-quinoline-4-carboxylic acid is a solid compound with the following core properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₂S | [4] |
| Molecular Weight | 255.29 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 211 °C | |
| InChI Key | YDZHUFHFHQWQQB-UHFFFAOYSA-N | [4] |
Spectroscopic Profile (Predicted)
Detailed experimental spectroscopic data for 2-Thiophen-2-yl-quinoline-4-carboxylic acid is not available in the reviewed literature. However, based on the known spectra of closely related analogs like 2-phenylquinoline-4-carboxylic acid and general principles of NMR spectroscopy, a predicted profile can be outlined.
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¹H NMR: The spectrum is expected to show complex aromatic signals between 7.0 and 9.0 ppm for the protons on the quinoline and thiophene rings. A characteristic downfield signal, typically broad, is anticipated in the 10-14 ppm region for the carboxylic acid proton.[5] Protons on the quinoline ring will likely appear as doublets and triplets, reflecting their coupling patterns. The thiophene protons will also present as distinct signals within the aromatic region.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the deshielded region of 160-180 ppm.[5] A series of signals in the 120-150 ppm range will correspond to the aromatic carbons of the quinoline and thiophene rings.
-
Mass Spectrometry: High-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to the compound's exact mass.
Synthesis of 2-Thiophen-2-yl-quinoline-4-carboxylic acid
The synthesis of quinoline-4-carboxylic acids is well-established, with the Pfitzinger and Doebner reactions being two of the most common and versatile methods.[1]
The Pfitzinger Reaction: A Probable Synthetic Route
The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[6][7] This method is highly effective for producing substituted quinoline-4-carboxylic acids.[6] For the synthesis of the title compound, 2-acetylthiophene would serve as the ideal carbonyl component.
The proposed reaction mechanism proceeds via the initial hydrolysis of isatin by a strong base like potassium hydroxide to form a keto-acid intermediate. This is followed by condensation with 2-acetylthiophene to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the final product.[7]
Caption: Proposed Pfitzinger reaction workflow.
Experimental Protocol (Adapted from a similar synthesis[8][9]):
-
Preparation: Dissolve isatin in an aqueous solution of 33% potassium hydroxide.
-
Addition: Slowly add a solution of 2-acetylthiophene in ethanol to the isatin solution.
-
Reaction: Reflux the mixture at approximately 85°C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After cooling, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water.
-
Precipitation: Acidify the solution with 3M hydrochloric acid to a pH of 5-6 to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.
The Doebner Reaction: An Alternative Pathway
The Doebner reaction is a three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[10][11] This approach offers an alternative route to the target molecule.
Caption: The Doebner reaction pathway.
In this pathway, aniline would react with 2-thiophenecarboxaldehyde and pyruvic acid, likely under acidic catalysis, to yield 2-Thiophen-2-yl-quinoline-4-carboxylic acid.
Biological Activity and Therapeutic Potential
While extensive biological data for 2-Thiophen-2-yl-quinoline-4-carboxylic acid is still emerging, the known activities of its close analogs provide a strong rationale for its investigation in several therapeutic areas.[3]
Anticancer Activity
Derivatives of the closely related 2-phenylquinoline-4-carboxylic acid have been identified as novel histone deacetylase (HDAC) inhibitors.[9] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.[9] Furthermore, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been discovered as potent and selective inhibitors of SIRT3, another member of the HDAC family, exhibiting significant antiproliferative activity against leukemic cell lines.[12] These findings suggest that 2-Thiophen-2-yl-quinoline-4-carboxylic acid could also possess anticancer properties, potentially through the inhibition of HDACs or related pathways.
Proposed Mechanism of Action in Cancer:
The anticancer effects of related quinoline-4-carboxylic acid derivatives have been attributed to the induction of cell cycle arrest (at the G0/G1 or G2/M phase) and the promotion of apoptosis.[9][12]
Caption: Potential anticancer mechanism of action.
Experimental Protocol for Anticancer Evaluation:
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cell lines in 96-well plates.
-
Treat cells with varying concentrations of the test compound for 48-72 hours.
-
Add MTT reagent and incubate until formazan crystals form.
-
Solubilize the crystals and measure absorbance to determine cell viability and calculate the IC₅₀ value.
-
-
Cell Cycle Analysis:
-
Treat cells with the compound at its IC₅₀ concentration.
-
Harvest, fix, and stain cells with propidium iodide.
-
Analyze DNA content by flow cytometry to determine the cell population in different phases of the cell cycle.
-
-
Apoptosis Assay:
-
Use methods such as Annexin V/propidium iodide staining followed by flow cytometry to detect early and late apoptotic cells after treatment with the compound.
-
Antimicrobial Activity
The quinoline scaffold is a well-known pharmacophore in antimicrobial agents.[1][2] Additionally, derivatives of thiophene-2-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13] The combination of these two moieties in 2-Thiophen-2-yl-quinoline-4-carboxylic acid makes it a promising candidate for antimicrobial drug discovery.[3]
Experimental Protocol for Antimicrobial Screening:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Use the broth microdilution method in 96-well plates.
-
Prepare serial dilutions of the test compound in growth media.
-
Inoculate each well with a standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
Future Directions and Conclusion
2-Thiophen-2-yl-quinoline-4-carboxylic acid represents a molecule of significant interest at the intersection of heterocyclic and medicinal chemistry. Its structural similarity to compounds with proven anticancer and antimicrobial activities provides a strong foundation for its further investigation. Future research should focus on optimizing its synthesis, performing detailed characterization of its physicochemical properties, and conducting comprehensive biological evaluations to elucidate its mechanism of action and therapeutic potential. As a versatile chemical intermediate, it also holds promise for the development of a new generation of more complex and potent therapeutic agents.
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National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
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ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]
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ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
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